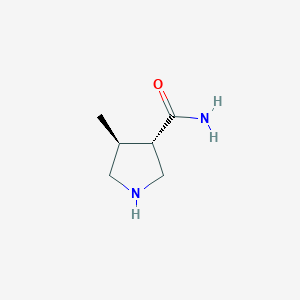![molecular formula C17H12ClN3O3S B2390144 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 301175-59-7](/img/structure/B2390144.png)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Anticonvulsant Applications
Research has shown that derivatives of 1,3,4-thiadiazole, similar in structure to the compound of interest, exhibit promising anticonvulsant activities. For instance, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide demonstrated significant anticonvulsive activity in a pentylentetrazole model of seizure, comparing favorably with the classic drug Depakin. This study underscores the potential of 1,3,4-thiadiazole derivatives in developing new anticonvulsant medications (Sych et al., 2018).
Electrochemical Analysis
Compounds such as N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide have been analyzed for their electrochemical behaviors using various voltammetry techniques. These studies are crucial for understanding the electrochemical properties of compounds, which can be vital for designing electrochemical sensors or exploring redox-active pharmaceuticals (Zeybek et al., 2009).
Crystal Engineering
Investigations into the crystal engineering of compounds involving hydrogen and halogen bonds provide insights into designing materials with desired physical properties. For example, the crystal structure of 4-nitrobenzamide·4-iodobenzamide involves amide dimer tape and iodo⋯nitro interactions, offering a basis for novel crystal design through weak and strong interaction domains (Saha et al., 2005).
Anticancer Research
Derivatives of benzimidazole and thiazolidinone, sharing structural features with the compound , have been explored for their anticancer activities. For instance, certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives exhibited cytotoxicity against human neoplastic cell lines, highlighting the potential of these compounds in cancer treatment research (Romero-Castro et al., 2011).
Antibacterial Activity
Research on novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment, synthesized under solvent-free conditions, evaluated their antibacterial activity against S. aureus and E. coli. These studies are indicative of the ongoing efforts to find new antibacterial agents amid rising antibiotic resistance (Rafiee Pour et al., 2019).
Mechanism of Action
Target of Action
The primary targets of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide are currently unknown. This compound is a part of a collection of rare and unique chemicals and is provided to early discovery researchers
Mode of Action
As the compound is still in the early stages of research, its interaction with its targets and the resulting changes are yet to be elucidated .
Biochemical Pathways
Given the compound’s structural similarity to other thiazole derivatives, it may potentially influence a variety of biological activities . .
Result of Action
As the compound is still under research, its effects at the molecular and cellular level are yet to be determined .
properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-13-3-1-2-11(8-13)9-15-10-19-17(25-15)20-16(22)12-4-6-14(7-5-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUKRSVZHHZCOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390063.png)
![N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2390064.png)




![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)

![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)




